molecular formula C25H22ClN3O3S B11598943 N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide

Cat. No.: B11598943
M. Wt: 480.0 g/mol
InChI Key: YHNUPFXIPGCIJI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenylmethyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The initial step involves the synthesis of the imidazolidinone core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent, such as thiourea or a thiol, under controlled conditions.

    Attachment of the Chlorophenyl and Methoxyphenylmethyl Groups: The final steps involve the introduction of the chlorophenyl and methoxyphenylmethyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may confer specific biological activities.

    Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-YL}acetamide
  • **N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-oxoimidazolidin-4-YL}acetamide

Uniqueness

N-(2-Chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-YL}acetamide is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from similar compounds that may lack this functional group or have different substituents.

Properties

Molecular Formula

C25H22ClN3O3S

Molecular Weight

480.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-[(4-methoxyphenyl)methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide

InChI

InChI=1S/C25H22ClN3O3S/c1-32-19-13-11-17(12-14-19)16-28-22(15-23(30)27-21-10-6-5-9-20(21)26)24(31)29(25(28)33)18-7-3-2-4-8-18/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

YHNUPFXIPGCIJI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=S)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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